molecular formula C10H13BrN2 B1372629 5-Bromo-N-cyclopentyl-2-pyridinamine CAS No. 1036468-34-4

5-Bromo-N-cyclopentyl-2-pyridinamine

Cat. No. B1372629
M. Wt: 241.13 g/mol
InChI Key: GODSMMHYDCNXOO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 5-Bromo-N-cyclopentyl-2-pyridinamine is C10H13BrN2 . The structure of this compound includes a pyridinamine ring substituted with a bromine atom and a cyclopentyl group .


Physical And Chemical Properties Analysis

5-Bromo-N-cyclopentyl-2-pyridinamine is a white or off-white solid that is soluble in water and other common solvents. It has a molecular weight of 241.13 .

Scientific Research Applications

Synthesis and Structural Studies

5-Bromo-N-cyclopentyl-2-pyridinamine and its derivatives have been the subject of various synthetic and structural studies. For instance, the synthesis and crystal structure of related pyridinesulfonamide compounds have been explored, highlighting their potential in drug development (Zhou et al., 2015). These studies often focus on the stereostructures of these compounds, confirmed through methods like X-ray analysis, electronic circular dichroism, and quantum chemical calculations.

Potential Anticancer Activity

Some derivatives of 5-Bromo-N-cyclopentyl-2-pyridinamine have been investigated for their anticancer properties. Research into compounds like 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide has shown inhibitory activity against PI3Kα kinase, a key player in cancer progression (Zhou et al., 2015).

Spectroscopic and Optical Studies

The spectroscopic characterization of similar compounds, such as 5-Bromo-2-(trifluoromethyl)pyridine, has been performed using Fourier Transform-Infrared and Nuclear Magnetic Resonance spectroscopies (Vural & Kara, 2017). These studies are crucial for understanding the electronic structure and potential applications of these compounds in various fields.

Antibacterial Activities

Compounds containing the 5-bromo-pyridine moiety have been synthesized and tested for their antibacterial properties. For example, novel derivatives like 5-Chloro-1HIndole-2,3-Dione have shown good antibacterial activity against strains like Bacillus cereus and Staphylococcus aureus (Tribak et al., 2018).

Application in Synthesis of Other Compounds

These compounds also play a role as intermediates in the synthesis of more complex molecules. For instance, 5-Bromo-2-pyrone has been used in Diels-Alder cycloadditions to produce bicyclic lactones, demonstrating its versatility as a synthetic building block (Afarinkia & Posner, 1992).

Safety And Hazards

5-Bromo-N-cyclopentyl-2-pyridinamine is classified as an irritant . Proper safety measures should be taken while handling this compound to avoid skin and eye contact.

properties

IUPAC Name

5-bromo-N-cyclopentylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c11-8-5-6-10(12-7-8)13-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODSMMHYDCNXOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-cyclopentylpyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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